Indolizine-1-carbaldehyde

Heterocyclic Synthesis Cycloaddition Methodology Process Chemistry

Indolizine-1-carbaldehyde (CAS 56671-64-8) is the preferred isomer for streamlined synthesis. Unlike its 2- and 3-isomers requiring multi-step routes, this 1-carbaldehyde is accessible via a direct one-step 1,3-dipolar cycloaddition from phenylpropiolaldehyde and pyridinium ylides under mild conditions. Its unique electronic distribution enables push-pull fluorophore development for OLED and DSSC applications. The scaffold permits exclusive C3 benzoylation under standard Friedel-Crafts conditions (AlCl₃ or FeCl₃), avoiding specialized fluorinated solvent systems. This isomer supports oxidation to the carboxylic acid, reduction to the alcohol, and nucleophilic substitutions with Grignard/organolithium reagents. Procure the 1-isomer to shorten synthetic routes, reduce reagent costs, and maintain compatibility with existing laboratory infrastructure.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 56671-64-8
Cat. No. B1603922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizine-1-carbaldehyde
CAS56671-64-8
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2C=C1)C=O
InChIInChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H
InChIKeyYOORKGMSHWFZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolizine-1-carbaldehyde (CAS 56671-64-8) Procurement Guide: Heterocyclic Aldehyde for Regioselective Synthesis


Indolizine-1-carbaldehyde (CAS 56671-64-8), systematic name 1-indolizinecarboxaldehyde, is a nitrogen-containing fused bicyclic heterocycle with molecular formula C₉H₇NO and molecular weight 145.16 g/mol [1]. The compound features an indolizine core with an aldehyde substituent at the 1-position, distinguishing it from positional isomers such as indolizine-2-carbaldehyde and indolizine-3-carbaldehyde [2]. This regiochemical placement imparts electronic distribution patterns that influence both synthetic utility and potential application in push-pull fluorophore development .

Why Indolizine-1-carbaldehyde Cannot Be Interchanged with Positional Isomers in Synthetic Workflows


Positional isomerism in indolizine aldehydes is not a matter of minor structural nuance but of fundamentally divergent synthetic accessibility and reactivity profiles. Indolizine-1-carbaldehyde can be prepared via a direct one-step 1,3-dipolar cycloaddition from phenylpropiolaldehyde and pyridinium ylides under mild conditions with wide substrate tolerance [1]. In contrast, indolizine-2-carbaldehyde typically requires multistep routes involving Baylis-Hillman pathways or pyrrole-2-carboxaldehyde starting materials [2], while indolizine-3-carbaldehyde synthesis frequently necessitates distinct electrophilic substitution strategies . Procuring the 1-isomer versus a positional analog therefore determines not only the aldehyde placement in the final product but the entire synthetic route length, reagent cost, and compatibility with existing laboratory infrastructure.

Quantitative Evidence: Indolizine-1-carbaldehyde Performance Against Comparators


Synthetic Accessibility: One-Step vs. Multistep Preparation Compared to 2- and 3-Isomers

Indolizine-1-carbaldehyde can be synthesized in a single step via 1,3-dipolar cycloaddition of phenylpropiolaldehyde with pyridinium ylides under mild conditions with wide substrate scope [1]. This contrasts with indolizine-2-carbaldehyde, which is typically accessed via multistep Baylis-Hillman pathways followed by cyclization [2], and indolizine-3-carbaldehyde, which requires alternative electrophilic substitution strategies .

Heterocyclic Synthesis Cycloaddition Methodology Process Chemistry

Regioselective Functionalization Advantage: C3 Benzoylation Under Friedel-Crafts Conditions

Following indolizine core assembly, regioselective functionalization at the C3 position of 2-methylindolizine-1-carbaldehyde employs 4-chlorobenzoyl chloride under Friedel-Crafts conditions, where AlCl₃ or FeCl₃ catalysis directs electrophilic aromatic substitution exclusively to the electron-rich C3 position . This contrasts with alternative methods for indolizine-2-carbaldehydes, which may achieve >95% regioselectivity but require LiSO₃CF₃/acetic acid in CF₃CH₂OH, a more specialized and costly solvent system .

Medicinal Chemistry Friedel-Crafts Acylation Regioselective Derivatization

Electronic Distribution Patterns: Push-Pull Fluorophore Potential vs. 3-Carbaldehyde Isomer

The 1-carbaldehyde substitution pattern on the indolizine core generates electronic distribution patterns distinct from the more common 3-carbaldehyde isomer, a characteristic highly valued in the development of push-pull fluorophores and antimycobacterial agents . Systematic structure-photophysical property relationship studies on indolizines have focused specifically on modification sites at C-1, C-3, and C-7 positions, demonstrating that the substitution position directly modulates optical and fluorescence properties relevant to dye-sensitized solar cells and OLED applications [1]. While direct head-to-head quantum yield or absorption wavelength data between the 1- and 3-isomers are not currently available in the accessible primary literature, the structural basis for differentiated electronic behavior is established.

Fluorescent Probes Push-Pull Chromophores Materials Chemistry

Optimal Research and Industrial Use Cases for Indolizine-1-carbaldehyde


Synthesis of Indolizidine Alkaloid Scaffolds

Indolizine-1-carbaldehyde serves as a versatile building block in organic synthesis for the construction of indolizidine alkaloid frameworks, which are known for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties . The compound's reactivity profile supports oxidation to indolizine-1-carboxylic acid, reduction to indolizine-1-methanol, and nucleophilic substitution reactions with Grignard and organolithium reagents . This synthetic versatility makes it a strategic procurement choice for natural product and medicinal chemistry programs targeting indolizidine-derived pharmacophores.

Development of Push-Pull Fluorophores and Optoelectronic Materials

The unique electronic distribution patterns of the 1-carbaldehyde isomer relative to the 3-carbaldehyde isomer make indolizine-1-carbaldehyde a valuable scaffold for push-pull fluorophore design . Systematic studies on indolizine substitution at C-1, C-3, and C-7 positions have established that modification site directly influences optical and fluorescence properties relevant to dye-sensitized solar cells and OLED applications [1]. Researchers developing fluorescent probes or optoelectronic materials should consider the 1-carbaldehyde isomer as a structurally distinct starting point for structure-property relationship exploration.

Regioselective Synthesis of C3-Substituted Indolizine Derivatives

For medicinal chemists requiring regioselective functionalization of the indolizine core, the 1-carbaldehyde scaffold enables exclusive C3 benzoylation under standard Friedel-Crafts conditions using AlCl₃ or FeCl₃ catalysis . This contrasts with alternative indolizine scaffolds that may require specialized fluorinated solvent systems (LiSO₃CF₃/acetic acid in CF₃CH₂OH) to achieve comparable regioselectivity . Procuring indolizine-1-carbaldehyde provides a more accessible entry to C3-functionalized derivatives using widely available reagents and standard laboratory infrastructure.

Technical Documentation Hub

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